molecular formula C17H17Cl2N3O2S B2487772 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide CAS No. 889593-61-7

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide

Cat. No.: B2487772
CAS No.: 889593-61-7
M. Wt: 398.3
InChI Key: XAUUAILCAMBETA-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide is a synthetic organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethylphenoxy group, a dichlorophenyl group, and a thiosemicarbazide moiety. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Acetyl Intermediate: This step involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-ethylphenoxy)acetyl chloride.

    Thiosemicarbazide Formation: The next step involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate to form 4-(2,4-dichlorophenyl)thiosemicarbazide.

    Coupling Reaction: Finally, the 2-(4-ethylphenoxy)acetyl chloride is reacted with 4-(2,4-dichlorophenyl)thiosemicarbazide in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiosemicarbazide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s thiosemicarbazide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Methylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide
  • 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-difluorophenyl)thiosemicarbazide
  • 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)hydrazine

Uniqueness

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its ethylphenoxy and dichlorophenyl groups provide distinct steric and electronic effects, influencing its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S/c1-2-11-3-6-13(7-4-11)24-10-16(23)21-22-17(25)20-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUUAILCAMBETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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